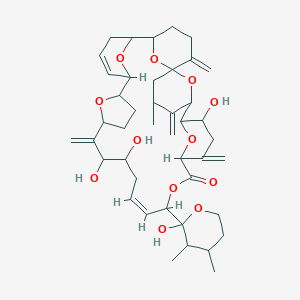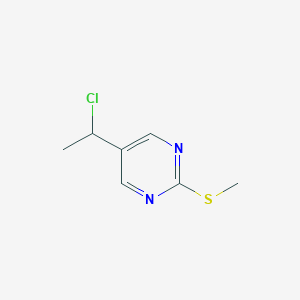
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine: is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine typically involves the chlorination of an appropriate precursor, such as 5-ethyl-2-(methylsulfanyl)pyrimidine. The reaction is carried out under controlled conditions using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfide form.
Addition Reactions: The pyrimidine ring can participate in various addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include ethers, amines, or other substituted derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the pyrimidine derivatives.
科学的研究の応用
Chemistry: 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of pyrimidine derivatives on cellular processes. It may also serve as a precursor for the synthesis of pharmaceutical agents.
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications requiring specific reactivity.
作用機序
The mechanism of action of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine depends on its application. In chemical reactions, the chloroethyl group acts as a leaving group, facilitating nucleophilic substitution. The methylsulfanyl group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with other molecules.
Molecular Targets and Pathways: In biological systems, pyrimidine derivatives often interact with enzymes and nucleic acids, influencing processes like DNA replication and repair. The specific molecular targets and pathways would depend on the derivative’s structure and functional groups.
類似化合物との比較
- 5-(1-Chloroethyl)-4-methylpyrimidine
- 5-(1-Chloroethyl)-2-(methylthio)pyrimidine
- 5-(1-Chloroethyl)-2-(ethylsulfanyl)pyrimidine
Comparison: Compared to similar compounds, 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine is unique due to the presence of both a chloroethyl and a methylsulfanyl group
特性
CAS番号 |
120717-48-8 |
|---|---|
分子式 |
C7H9ClN2S |
分子量 |
188.68 g/mol |
IUPAC名 |
5-(1-chloroethyl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-5(8)6-3-9-7(11-2)10-4-6/h3-5H,1-2H3 |
InChIキー |
GIOPPYDXCDNLKH-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(N=C1)SC)Cl |
正規SMILES |
CC(C1=CN=C(N=C1)SC)Cl |
同義語 |
Pyrimidine, 5-(1-chloroethyl)-2-(methylthio)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


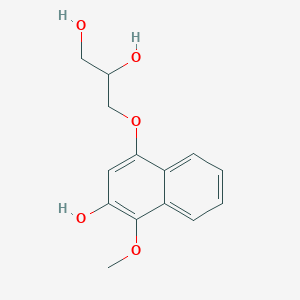

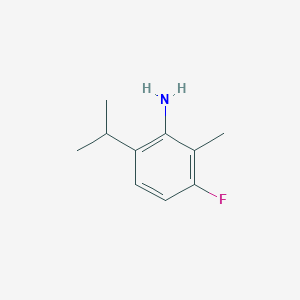
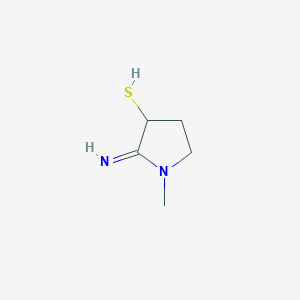
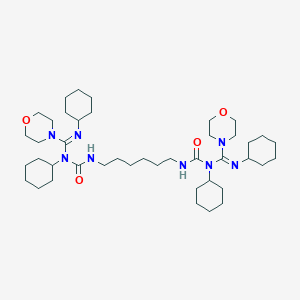
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)

![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)
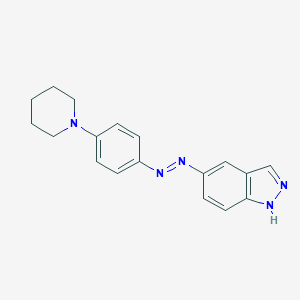
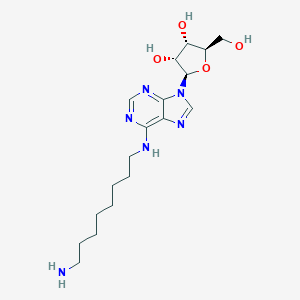
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
